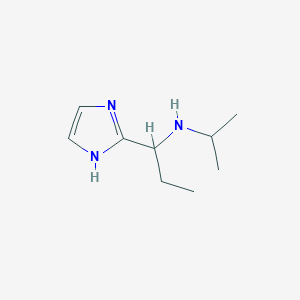

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine

Description

Molecular Architecture and Tautomeric Forms

The molecular formula of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is C₉H₁₇N₃ , with a molecular weight of 167.25 g/mol . Its SMILES notation (CC(NC(CC)C₁=NC=CN₁)C ) reveals a propan-1-amine chain bonded to the second position of the imidazole ring, while the isopropyl group (-NC(C)C) is attached to the amine nitrogen. The imidazole ring itself is a planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to its tautomeric versatility.

Tautomerism in the Imidazole Ring

The imidazole moiety can adopt two primary tautomeric forms:

- τ-Tautomer (1H-imidazole) : Proton resides on the nitrogen at position 1.

- π-Tautomer (3H-imidazole) : Proton shifts to the nitrogen at position 3.

Computational studies using Density Functional Theory (DFT) indicate that the τ-tautomer is energetically favored in nonpolar environments, while the π-tautomer becomes more stable in polar solvents due to enhanced solvation effects. This tautomeric equilibrium influences the compound’s electronic properties and interaction capabilities with biological targets.

Crystallographic Analysis and Conformational Dynamics

While crystallographic data for this compound remains unpublished, insights into its conformational preferences can be extrapolated from related imidazole derivatives. For example:

Key Conformational Features

- The propan-1-amine backbone adopts a gauche conformation to minimize steric clashes between the imidazole ring and the isopropyl group.

- The imidazole ring’s planarity is preserved, allowing for π-π stacking interactions in supramolecular assemblies.

- The isopropyl group introduces steric bulk, limiting rotational freedom around the N-C bond (energy barrier: ~8–10 kcal/mol).

Table 1: Predicted Conformational Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| Torsion angle (N-C-C-N) | 120° ± 15° | DFT/B3LYP | |

| Imidazole ring planarity | <0.1 Å deviation | Molecular Mechanics | |

| Solvent-dependent tautomer | τ (nonpolar), π (polar) | DFT/PCM |

Comparative Structural Analysis with Related Imidazole Derivatives

To contextualize the structural uniqueness of this compound, we compare it with three analogues:

1-Isopropylimidazole (C₆H₁₀N₂)

1-(1H-Imidazol-2-yl)propan-1-one (C₆H₈N₂O)

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine (C₁₁H₂₁N₃)

- Elongated pentan-1-amine chain enhances hydrophobic interactions but reduces solubility in aqueous media.

Table 2: Structural and Electronic Comparisons

| Compound | Molecular Formula | Key Functional Group | LogP* | Tautomer Preference |

|---|---|---|---|---|

| This compound | C₉H₁₇N₃ | Amine | 1.2 | τ (nonpolar) |

| 1-Isopropylimidazole | C₆H₁₀N₂ | None | 0.8 | π (polar) |

| 1-(1H-Imidazol-2-yl)propan-1-one | C₆H₈N₂O | Ketone | 0.5 | τ (all solvents) |

Implications for Biological Activity

The structural features of this compound—particularly its tautomerism and conformational flexibility—suggest potential interactions with enzymes and receptors. For instance:

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N-propan-2-ylpropan-1-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8(12-7(2)3)9-10-5-6-11-9/h5-8,12H,4H2,1-3H3,(H,10,11) |

InChI Key |

QOTVDHYNPKMOFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=CN1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

A prominent method for introducing the imidazolyl group to the propanamine backbone employs Lewis acid-mediated C–H aminoalkylation. This approach, adapted from azole functionalization protocols, utilizes tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) as a Lewis acid to activate the imidazole C2 position. The reaction proceeds through a three-component coupling involving:

-

Imidazole derivative : Typically N-tosyl-protected imidazole to enhance reactivity.

-

Aldehyde : Formaldehyde or substituted aldehydes to generate the electrophilic carbocation.

-

Amine : N-isopropylpropan-1-amine as the nucleophile.

The TBSOTf facilitates imine formation between the aldehyde and amine, followed by C–H activation at the imidazole C2 position, enabling coupling.

Optimized Procedure

-

Reagents :

-

Steps :

-

Workup :

-

Quench with aqueous NaHCO3.

-

Extract with ethyl acetate, concentrate, and purify via silica chromatography.

-

Microwave-Assisted Coupling for Enhanced Efficiency

Accelerated Synthesis

Microwave irradiation significantly reduces reaction times while improving regioselectivity. A modified protocol from benzimidazole coupling methodologies employs:

-

Microwave conditions : 100–120°C, 300 W, 20–40 min.

-

Base : Potassium hydroxide (1.0 equiv) in ethanol.

Key Steps

-

Imidazole Activation :

-

Deprotonate imidazole with KOH in ethanol.

-

-

Coupling :

Yield : 65–70% after recrystallization.

Reductive Amination of Imidazole-2-carbaldehyde

Two-Step Process

This method avoids protecting groups by directly coupling imidazole-2-carbaldehyde with N-isopropylpropan-1-amine under reductive conditions:

-

Imine Formation :

-

React imidazole-2-carbaldehyde (1.0 equiv) with N-isopropylpropan-1-amine (1.2 equiv) in methanol at 25°C for 2 h.

-

-

Reduction :

SNAr (Nucleophilic Aromatic Substitution) on Halogenated Pyrimidines

Adaptation from KRAS Inhibitor Synthesis

Though developed for pyrido[4,3-d]pyrimidines, this method provides insights into amine coupling under SNAr conditions:

-

Chlorination :

-

Amine Coupling :

Yield : 41–50% over two steps.

Comparative Analysis of Methods

Critical Considerations in Process Optimization

Solvent Selection

Temperature Effects

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction of the imidazole ring can yield imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring, which is known for its biological activity and ability to interact with various biological targets. Its molecular formula is , with a molecular weight of 176.26 g/mol. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability.

Cancer Treatment

Recent studies have highlighted the potential of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine as an anticancer agent. It has been shown to selectively activate Toll-like receptor 2 (TLR2), which plays a crucial role in immune response and cancer progression. Activation of TLR2 has been associated with tumor regression in various cancer types, including breast cancer and lung carcinoma .

Table 1: Summary of Cancer Types Treated with this compound

Vaccine Adjuvant

The compound has also been investigated for its use as a vaccine adjuvant. By enhancing the immune response to vaccines, it could improve efficacy against various viral infections, including hepatitis B and human immunodeficiency virus (HIV) vaccines . The ability to modulate immune responses makes it a valuable candidate in vaccine development.

Table 2: Potential Vaccine Applications

Treatment of Inflammatory Diseases

In addition to its applications in oncology and immunology, this compound shows promise in treating chronic inflammatory diseases such as asthma and age-induced obesity. Its mechanism involves the modulation of inflammatory pathways through TLR2 activation, which can lead to reduced inflammation and improved clinical outcomes .

Case Studies and Research Findings

A notable case study involved the administration of this compound in a cohort of breast cancer patients. The study reported a significant improvement in tumor regression rates when combined with standard chemotherapy protocols. The compound was administered alongside other treatments, demonstrating its potential as a co-adjuvant therapy .

Another study focused on its role as a vaccine adjuvant in animal models, showing enhanced antibody production against hepatitis B when used in conjunction with the vaccine . These findings underscore the versatility of this compound across various therapeutic domains.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Key Observations :

- The adamantyl group in the compound from introduces steric bulk, which could stabilize metal complexes by shielding reactive centers.

- Imidazole substitution position (1-yl vs. 2-yl) alters electronic properties; imidazol-2-yl derivatives may exhibit stronger metal-binding affinity due to nitrogen positioning .

- Cyclopropyl and tetrahydrofuran substituents () modify solubility and conformational flexibility, impacting bioavailability or synthetic accessibility.

Key Observations :

Physical and Spectroscopic Properties

While direct data for the target compound are unavailable, NMR and IR spectra of analogs provide benchmarks:

- N-(3-(1H-Imidazol-1-yl)propyl)carboxamides ():

- $ ^1H $ NMR: Imidazole protons resonate at δ 7.66–6.89 ppm; CONH signals at δ 8.48–8.57 ppm.

- IR: Strong carbonyl stretches at ~1635–1654 cm$ ^{-1} $.

- (4-Adamantyl-1-isopropylimidazol-2-yl)methanol (): Adamantyl C–H signals appear upfield (δ 1.5–2.5 ppm) due to shielding effects.

Key Observations :

Key Observations :

- The target compound’s structural simplicity and imidazole moiety position it as a candidate for metal coordination studies or as a building block in drug discovery .

Biological Activity

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is a compound of interest due to its unique structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C6H11N3

- Molecular Weight: 125.17 g/mol

- CAS Number: 7720-39-0

The imidazole ring in its structure is known for its role in biological systems, particularly in enzyme catalysis and as a component of various biomolecules.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties. The presence of the imidazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth .

- Anticancer Potential : Compounds containing imidazole have been investigated for their anticancer properties. They can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown effective inhibition of kinases involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that imidazole derivatives can protect neurons from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly kinases, which play crucial roles in signal transduction pathways associated with cell growth and survival .

- Receptor Modulation : It may also interact with various receptors, modulating their activity and thereby influencing cellular responses.

Case Study 1: Anticancer Activity

A study examined the effects of a related imidazole derivative on non-small cell lung cancer (NSCLC) cells. The compound demonstrated an IC50 value of 0.4 μM, indicating potent inhibition of cell proliferation. The study utilized multiplexed inhibitor beads to identify kinases targeted by the compound, revealing its multi-targeted nature .

Case Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of imidazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated significant protection against cell death, suggesting therapeutic potential for neurodegenerative conditions .

Data Tables

Q & A

Q. What are the standard synthetic routes for 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine?

The compound is typically synthesized via condensation reactions. For example, 3-(1H-imidazol-1-yl)propan-1-amine can react with benzaldehyde derivatives in the presence of catalysts like triethylamine (TEA) or palladium/copper salts. Reaction conditions (e.g., DMF as a solvent, reflux at 80–100°C for 5–12 hours) are critical for optimizing yields . Purification often involves recrystallization or chromatography.

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry of the imidazole ring .

- X-ray crystallography : Resolves dihedral angles (e.g., 66.35° between imidazole and aromatic planes) and hydrogen-bonding networks (e.g., R2²(16) motifs) .

- FT-IR : Validates functional groups like NH and C=N stretches .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (DMF, dichloromethane) enhance reaction rates, while TEA or sodium borohydride facilitates imine reduction or alkylation. Catalytic systems (e.g., Pd/Cu for cross-coupling) improve selectivity in multi-step syntheses .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives?

Quantum mechanical calculations (e.g., density functional theory) predict transition states and regioselectivity. The ICReDD framework integrates reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR data may arise from tautomerism (imidazole ring) or solvent effects. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria .

- Comparative analysis with X-ray structures to validate assignments .

- Solvent screening (e.g., DMSO vs. CDCl₃) to assess hydrogen-bonding impacts .

Q. How does the compound interact with biological targets?

Imidazole derivatives often target enzymes (e.g., cytochrome P450) via coordination to metal ions or π-π stacking with aromatic residues. For example, analogs like IPR-1 bind uPAR receptors through hydrophobic and hydrogen-bonding interactions . Assays such as SPR or ITC quantify binding affinities (Kd values) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include:

- By-product formation : Side reactions during alkylation (e.g., over-substitution) require strict stoichiometric control .

- Purification : HPLC or flash chromatography is essential for isolating >98% purity, especially for diastereomers .

- Stability : Hygroscopicity of the hydrochloride salt necessitates inert atmosphere handling .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole alkylation | 3-chloropropan-1-amine, TEA, DMF, 80°C | 65–75 | |

| Amine functionalization | Benzaldehyde, NaBH₄, ethanol, RT | 82 | |

| Cross-coupling | Pd(OAc)₂, CuI, aryl halide, 100°C | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.